Acide ganoderique SZ

Vue d'ensemble

Description

Ganoderic acid SZ is a triterpenoid compound found in the mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities. Ganoderic acid SZ has garnered attention due to its potential therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties .

Applications De Recherche Scientifique

Ganoderic acid SZ has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ganoderic acid SZ, like other ganoderic acids, is a triterpene derived from the mushroom Ganoderma lucidum . It has been found to interact with multiple targets in the body. For instance, it has been shown to target receptor tyrosine kinases (RTKs), which are high-affinity surface receptors responsible for cell migration, adhesion, apoptosis, metabolism, and cell proliferation . It also targets IL-1R1 and disrupts IL-1β binding in human cancer cells .

Mode of Action

The interaction of Ganoderic acid SZ with its targets leads to various changes in cellular processes. For instance, when it binds to RTKs, it modulates the downstream signaling pathways, which can result in changes in cell proliferation and apoptosis .

Biochemical Pathways

Ganoderic acid SZ is a product of the mevalonate pathway, which is a crucial pathway for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl . Pyrophosphate (dimethylallyl diphosphate, DMAPP) further condenses to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

It is known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . More research is needed to understand the ADME properties of Ganoderic acid SZ and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Ganoderic acid SZ’s action are diverse, given its interaction with multiple targets. For instance, it has been shown to decrease the viability, proliferation, and oxidative stress in liver cancer cells .

Action Environment

The biosynthesis of Ganoderic acid SZ is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can affect the regulation of its biosynthesis, leading to variations in its action, efficacy, and stability.

Safety and Hazards

Orientations Futures

The biosynthetic pathway of type II ganoderic acids (GAs) in Ganoderma lucidum, a traditional medicinal mushroom, is unknown . Synthetic biology approaches using heterologous microbes (e.g., the baker’s yeast Saccharomyces cerevisiae) to biosynthesize GAs may overcome the aforementioned challenges .

Analyse Biochimique

Biochemical Properties

Ganoderic Acid SZ is a product of the mevalonate pathway . The initial substrate, acetyl-coenzyme A (Acetyl-CoA), is condensed by acetyl-CoA acetyltransferase (AACT) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced by 3-hydroxy-3-methylglutaryl CoA reductase (HMGR) to produce mevalonate .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it is a product of the mevalonate pathway . This pathway primarily exists in the cytosol .

Metabolic Pathways

Ganoderic Acid SZ is involved in the mevalonate pathway . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ganoderic acid SZ is typically isolated from Ganoderma lucidum through a series of extraction and purification processes. The biosynthesis of ganoderic acids involves the mevalonate pathway, which starts with acetyl-coenzyme A and proceeds through several enzymatic steps to produce triterpenoids . The extraction process often involves the use of solvents such as methanol, ethanol, or water, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of ganoderic acid SZ involves the cultivation of Ganoderma lucidum under controlled conditions. Bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of ganoderic acids . Advances in bioprocessing strategies have also been explored to improve the production efficiency of these compounds .

Analyse Des Réactions Chimiques

Types of Reactions

Ganoderic acid SZ undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving ganoderic acid SZ include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of ganoderic acid SZ depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Comparaison Avec Des Composés Similaires

Ganoderic acid SZ is part of a larger family of ganoderic acids, which include ganoderic acid A, ganoderic acid B, ganoderic acid C, and others . While these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities. For example, ganoderic acid A is known for its strong anticancer properties, while ganoderic acid B has potent anti-inflammatory effects . The uniqueness of ganoderic acid SZ lies in its specific molecular structure, which contributes to its distinct pharmacological profile .

Similar Compounds

- Ganoderic acid A

- Ganoderic acid B

- Ganoderic acid C

- Ganoderic acid D

- Ganoderic acid F

- Ganoderic acid H

- Ganoderic acid T

- Ganoderic acid X

- Ganoderic acid Y

Ganoderic acid SZ stands out among these compounds due to its unique combination of biological activities and potential therapeutic applications.

Propriétés

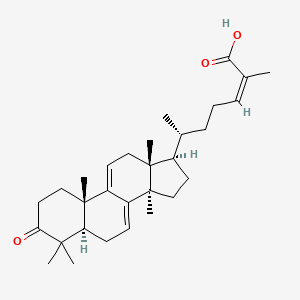

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Ganoderic acid SZ and how was it determined?

A1: Ganoderic acid SZ is a lanostanoid, specifically a geometric Z-isomer of the known Ganoderic acid S [, ]. Its structure was primarily elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC [, ].

Q2: What other Ganoderma-derived compounds are often found alongside Ganoderic acid SZ?

A2: Research indicates that Ganoderic acid SZ is often found alongside other lanostanoids. For example, in a study on Ganoderma lucidum, 12 other known lanostanoids were isolated in addition to Ganoderic acid SZ []. Similarly, Ganoderic acid Y and Ganoderal A were found alongside Ganoderic acid SZ in Ganoderma australe []. This suggests a potential biosynthetic relationship between these compounds.

Q3: Besides Ganoderma lucidum and Ganoderma australe, are there other known sources of Ganoderic acid SZ?

A3: While Ganoderic acid SZ has been successfully isolated from Ganoderma lucidum [] and Ganoderma australe [], there are currently no published studies reporting its presence in other organisms. Further research is needed to explore the potential presence of this compound in other Ganoderma species or other fungal sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/no-structure.png)